Identified Bioactivity Against GPR151 in a Primary Screening Assay
The differentiation claim for this compound is its potential activity as an activator of the orphan receptor GPR151, as identified in a cell-based high-throughput primary assay . This is a distinct and specific biological annotation compared to the vast majority of structurally similar N-benzylbenzamides, for which no biological data are publicly available. No quantitative data for a specific comparator was retrievable within the search constraints. Therefore, the quantitative difference against a specific analog cannot be stated. This represents a critical evidence gap that a procurer must acknowledge.
| Evidence Dimension | GPR151 Activation in Primary HTS |
|---|---|
| Target Compound Data | Listed as tested in a 'Cell-based high throughput primary assay to identify activators of GPR151' |
| Comparator Or Baseline | N-benzyl-N-methylbenzamide; N-(2,5-dimethylphenyl)benzamide (No GPR151 data available) |
| Quantified Difference | Not available. The target compound has a specific biological annotation; comparators lack any known annotation. |
| Conditions | Cell-based high throughput primary assay; Source: The Scripps Research Institute Molecular Screening Center |
Why This Matters
For end-users requiring a defined chemical probe for GPR151, this annotation provides the only known hypothesis for its use, distinguishing it from an unannotated analog, though the lack of quantitative activity data (EC50, % activation) necessitates independent validation.
